molecular formula C11H11N3O2S2 B14192352 N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 922504-50-5

N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide

Cat. No.: B14192352
CAS No.: 922504-50-5
M. Wt: 281.4 g/mol
InChI Key: RKNGQDHHYPMDBM-UHFFFAOYSA-N
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Description

N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide is a thiadiazole derivative characterized by a phenylmethanesulfinyl (benzylsulfinyl) group at position 5 of the 1,2,4-thiadiazole ring and an acetamide moiety at position 2.

Properties

CAS No.

922504-50-5

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

N-(5-benzylsulfinyl-1,2,4-thiadiazol-3-yl)acetamide

InChI

InChI=1S/C11H11N3O2S2/c1-8(15)12-10-13-11(17-14-10)18(16)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)

InChI Key

RKNGQDHHYPMDBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NSC(=N1)S(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thiadiazole ring and acetamide side chains. Key comparisons include:

Table 1: Substituent and Physicochemical Comparison
Compound Name Substituent at Position 5 Melting Point (°C) Yield (%) Key Functional Groups
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide Phenylmethanesulfinyl (S=O) Not reported Not reported Sulfoxide, acetamide
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5h) Benzylthio (S) 133–135 88 Thioether, acetamide
2-Cyano-N-[5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide (24) 3,4-Dichlorophenyl Not reported Not reported Cyano, dichlorophenyl
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide (e) Chloro Not reported Not reported Chloro, acetamide

Key Observations :

  • Sulfinyl vs.
  • Electron-Withdrawing Groups : Chloro (e.g., compound e) and dichlorophenyl (e.g., compound 24) substituents may enhance metabolic stability but reduce solubility .

Biological Activity

N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various acetamide precursors. The general synthetic pathway includes:

  • Formation of Thiadiazole Core : The initial step involves creating the 1,2,4-thiadiazole ring through condensation reactions involving thioketones and hydrazines.
  • Sulfinyl Group Introduction : The phenylmethanesulfinyl moiety is introduced via sulfonation reactions.
  • Acetamide Coupling : Finally, the acetamide group is appended to the thiadiazole core through acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Cytotoxicity Testing : In vitro studies using MTT assays on HeLa and MCF-7 cell lines demonstrated significant cytotoxic effects. For example, a derivative with a similar structure exhibited an IC50 value of 29 μM against HeLa cells .

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : Thiadiazole derivatives may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : These compounds can interfere with cell cycle progression, leading to increased cell death.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Activity : Some thiadiazole derivatives have been reported to possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects due to modulation of inflammatory mediators.

Study 1: Cytotoxicity Evaluation

A study conducted on various thiadiazole derivatives evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds with substitutions at specific positions on the thiadiazole ring showed enhanced activity.

CompoundCell LineIC50 (μM)
3dHeLa29
3aMCF-773

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of thiadiazole derivatives revealed that modifications in the sulfinyl group significantly influenced biological activity. Compounds with larger or more polar substituents demonstrated increased lipophilicity and improved interaction with biological targets .

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